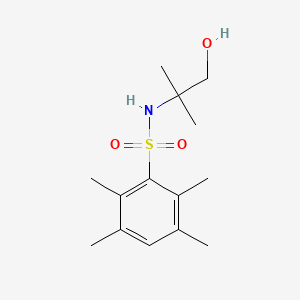![molecular formula C20H23FN2O5S B5494308 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide](/img/structure/B5494308.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of kinase inhibitors and has shown promising results in the treatment of various diseases.
Mecanismo De Acción
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide works by inhibiting the activity of kinases, which are enzymes that play a crucial role in various cellular processes. By inhibiting the activity of these enzymes, 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide can prevent the growth and proliferation of cancer cells and reduce inflammation in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide has been found to have various biochemical and physiological effects. It can induce apoptosis, which is the programmed cell death of cancer cells, and inhibit the production of pro-inflammatory cytokines, which are involved in the progression of autoimmune and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide is its high selectivity towards specific kinases, which makes it a potent inhibitor of their activity. However, one of the limitations of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide is its low solubility in water, which can make it challenging to administer in lab experiments.
Direcciones Futuras
There are several future directions for the research on 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide. One of the potential applications of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide is in the treatment of hematological malignancies, such as leukemia and lymphoma. Another future direction is the development of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide as a combination therapy with other drugs to enhance its efficacy in the treatment of various diseases. Additionally, the development of more soluble analogs of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide can overcome its limitations and make it a more viable option for lab experiments.
In conclusion, 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide is a promising compound that has shown significant potential in the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an exciting area of study in the field of scientific research.
Métodos De Síntesis
The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide involves the reaction of 1-(2,5-dimethoxyphenyl)-2-nitroethene with 2-fluoroaniline, followed by the reduction of the resulting nitro compound with palladium on carbon. The final step involves the reaction of the resulting amine with piperidine-3-carboxylic acid chloride and 2,5-dimethoxybenzenesulfonyl chloride.
Aplicaciones Científicas De Investigación
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide has shown promising results in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders. It has been found to inhibit the activity of various kinases, including BTK, FLT3, and JAK3, which are involved in the progression of these diseases.
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-N-(2-fluorophenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-27-15-9-10-18(28-2)19(12-15)29(25,26)23-11-5-6-14(13-23)20(24)22-17-8-4-3-7-16(17)21/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKVAWNBFHNSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxybenzenesulfonyl)-N-(2-fluorophenyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5494225.png)
![2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5494233.png)
![3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5494239.png)
![ethyl {1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5494241.png)

![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5494251.png)
![N~2~-{[1-(2,3-difluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494253.png)
![1-methyl-4-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5494265.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(6-methylpyridin-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5494281.png)
![9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5494283.png)

![N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5494313.png)
![N-(1,1-dimethyl-2-{methyl[(3-methylpyridin-4-yl)methyl]amino}-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B5494319.png)
![2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B5494320.png)